
RGFP966
Übersicht
Beschreibung
RGFP966 is a selective inhibitor of histone deacetylase 3 (HDAC3), a class I HDAC enzyme that regulates chromatin structure and gene expression by removing acetyl groups from histones and non-histone proteins . It exhibits an IC50 of 0.08 μM against HDAC3 in cell-free assays, with >200-fold selectivity over other HDAC isoforms . By inhibiting HDAC3, this compound increases histone acetylation, enhancing transcriptional accessibility and modulating pathways involved in neuroprotection, inflammation, and apoptosis .
- Neuroprotection: Reduces neuronal apoptosis, cerebral edema, and blood-brain barrier (BBB) leakage in stroke and traumatic brain injury (TBI) models .
- Oncology: Suppresses hepatocellular carcinoma (HCC) proliferation and migration by downregulating EGFR signaling .
- Psychiatric Disorders: Enhances memory specificity and facilitates extinction of drug-seeking behavior .
This compound’s high specificity and ability to penetrate the BBB make it a promising candidate for central nervous system (CNS) applications, though its brain bioavailability is lower than some analogs (e.g., RGFP963) .
Vorbereitungsmethoden
Solubility and Reconstitution Protocols
The solubility profile of RGFP966 is a critical factor in experimental design. According to biochemical assays, this compound exhibits high solubility in dimethyl sulfoxide (DMSO), with a reported solubility exceeding 18.1 mg/mL at room temperature . For concentrations requiring further optimization, warming the solution to 37°C and employing ultrasonic agitation are recommended to achieve homogeneity . Ethanol serves as a secondary solvent, with a solubility of ≥2.94 mg/mL , though DMSO remains the preferred vehicle due to its compatibility with cellular assays .
Property | Value | Source |
---|---|---|
Solubility in DMSO | >18.1 mg/mL | |
Solubility in Ethanol | ≥2.94 mg/mL | |
Storage Temperature | -20°C (long-term) | |
Reconstitution Protocol | 37°C warming + ultrasonication |
Preparation for In Vitro Cellular Assays
In vitro studies utilize this compound at concentrations ranging from 0.41 μM to 10 μM , depending on cell type and assay duration. For example:
-
RAW 264.7 macrophages : Treated with 1 μM this compound for 20 hours, followed by lipopolysaccharide (LPS)/interferon-γ (IFNγ) stimulation .
-
Human bronchial epithelial (HBE) cells : Incubated with 2 μM this compound under similar conditions .
Post-treatment protocols involve thorough washing with ice-cold Dulbecco’s Phosphate-Buffered Saline (DPBS) to remove residual inhibitor before RNA or protein extraction . This step minimizes off-target effects during downstream analyses.
Animal Model Administration
In vivo applications require careful dose calibration to balance efficacy and toxicity. Studies in C57BL/6J mice demonstrate that systemic delivery of 3–30 mg/kg this compound enhances cognitive performance in object recognition tasks without adverse effects . Subcutaneous or intraperitoneal injection is standard, with peak plasma concentrations achieved within 1–2 hours post-administration .
Table 2: Dosage and Outcomes in Murine Models
Dose | Application | Outcome | Source |
---|---|---|---|
10 mg/kg | Subthreshold OLM training | Enhanced novel object preference | |
30 mg/kg | Systemic delivery | Improved long-term memory retention |
Protein Extraction and Western Blotting
Preparation of cellular lysates for HDAC3 activity analysis involves lysis buffers containing 2 mM EDTA, 0.5% Triton X-100, 1 mM DTT, and protease inhibitors . Post-lysis, freeze-thaw cycles (4×) and centrifugation at 13,000 × g ensure debris removal. For Western blotting, 10% polyacrylamide gels and polyvinylidene difluoride (PVDF) membranes are used to separate and transfer proteins, respectively . Blocking with 5% skimmed milk in PBST minimizes non-specific binding .
HDAC Inhibition Assay Methodology
Biochemical HDAC3 inhibition assays employ recombinant human HDAC3 incubated with this compound (0.08 μM IC50) and a fluorogenic substrate . Reactions are terminated using HDAC Stop Solution (6 mg/mL trypsin, 0.3 mM SAHA) , and fluorescence is quantified to measure deacetylase activity . This protocol confirms this compound’s selectivity, showing no significant inhibition of other HDAC isoforms at concentrations up to 15 μM .
Oxidative Stress and Neuroprotection Models
In primary neurons subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress, This compound (10 μM) reduces reactive oxygen species (ROS) by 40–50% while upregulating nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1) . Immunofluorescence staining corroborates HDAC3 downregulation and Nrf2 nuclear translocation, validating the compound’s antioxidative mechanism .
Traumatic Brain Injury (TBI) Interventions
In TBI rat models, this compound (5 mg/kg intraperitoneal ) attenuates histone deacetylation in the lesioned cortex, decreasing HDAC3 expression by ≥60% compared to controls . Concomitant increases in superoxide dismutase (SOD) and glutathione (GSH) levels highlight its dual antioxidative and anti-inflammatory roles .
Analyse Chemischer Reaktionen
Reaktionstypen: RGFP966 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie des Amids und der Fluorphenylgruppe.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Diese Reaktionen beinhalten typischerweise Nucleophile wie Amine oder Thiole unter basischen Bedingungen.
Oxidations- und Reduktionsreaktionen: Obwohl für this compound nicht häufig berichtet, würden diese Reaktionen Standardoxidationsmittel wie Kaliumpermanganat oder Reduktionsmittel wie Natriumborhydrid beinhalten.
Hauptsächlich gebildete Produkte: Die hauptsächlich aus Reaktionen mit this compound gebildeten Produkte hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So würden beispielsweise Substitutionsreaktionen mit Aminen entsprechende Amidderivate liefern.
4. Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Neurologische Forschung: this compound wird verwendet, um die Rolle von HDAC3 bei neurologischen Erkrankungen wie Alzheimer-Krankheit, Huntington-Krankheit und traumatischem Schädel-Hirn-Trauma zu untersuchen.
Krebsforschung: this compound wird verwendet, um die Rolle von HDAC3 bei der Proliferation und dem Überleben von Krebszellen zu untersuchen.
5. Wirkmechanismus
This compound übt seine Wirkung durch selektive Hemmung von HDAC3 aus. Diese Hemmung führt zu einer erhöhten Acetylierung von Histonproteinen, was zu einer lockereren Chromatinstruktur und einer verstärkten Gentranskription führt. Die primären molekularen Zielstrukturen von this compound umfassen Histonproteine und Nicht-Histonproteine, die an verschiedenen zellulären Prozessen beteiligt sind. Die von this compound beeinflussten Pfade umfassen den Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)-Pfad, der an der Reaktion auf oxidativen Stress beteiligt ist, und den Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB)-Pfad, der an Entzündungen beteiligt ist .
Wissenschaftliche Forschungsanwendungen
RGFP966 has a wide range of applications in scientific research, including:
Wirkmechanismus
RGFP966 exerts its effects by selectively inhibiting HDAC3. This inhibition leads to increased acetylation of histone proteins, resulting in a more relaxed chromatin structure and enhanced gene transcription. The primary molecular targets of this compound include histone proteins and non-histone proteins involved in various cellular processes. The pathways affected by this compound include the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in oxidative stress response, and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is involved in inflammation .
Vergleich Mit ähnlichen Verbindungen
RGFP966 vs. MS275 (Entinostat)
*Note: Discrepancies in reported IC50 values (e.g., 0.08 μM vs. 2.686 μM) may reflect assay conditions (e.g., cell-free vs. cellular systems) .
This compound vs. RGFP963
This compound vs. SAHA (Vorinostat)
Key Research Findings
Neuroprotection and Inflammation
- TBI and Stroke : this compound reduces neuronal apoptosis by increasing the BCL-2/BAX ratio and suppressing NLRP3 inflammasome activity via Nrf2 . In stroke models, it decreases cerebral edema by upregulating BBB tight-junction proteins (claudin-5, ZO-1) and reducing aquaporin-4 expression .
- Microglial Modulation : Inhibits LPS-induced proinflammatory cytokines (TNF-α, IL-6) and microglial activation via STAT3/NF-κB pathways .
Oncology
- HCC : Suppresses EGFR expression and phosphorylation, inhibiting cell migration and proliferation .
- Leukemia : Synergizes with FLT3 inhibitor AC220 to induce apoptosis in FLT3-ITD-positive leukemic cells .
Behavioral and Cognitive Effects
- Memory Specificity : Enhances auditory and object-location memory by promoting cortical plasticity .
- Addiction : Facilitates extinction of cocaine-seeking behavior without adverse performance effects .
Pharmacokinetic and Selectivity Considerations
Biologische Aktivität
RGFP966 is a selective inhibitor of histone deacetylase 3 (HDAC3), which has emerged as a promising compound in various therapeutic contexts, particularly related to inflammatory diseases, neuroprotection, and cancer. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
This compound selectively inhibits HDAC3, leading to increased histone acetylation and modulation of gene expression. It primarily influences pathways associated with inflammation and neuroprotection by altering the balance between pro-inflammatory and anti-inflammatory gene expression.
- Inflammatory Response Modulation : this compound has been shown to inhibit pro-inflammatory gene expression through the NF-κB signaling pathway. In models of inflammatory lung disease, this compound treatment resulted in decreased levels of pro-inflammatory cytokines and increased anti-inflammatory markers in macrophages and lung tissues .
- Neuroprotective Effects : In studies involving traumatic brain injury (TBI), this compound demonstrated significant neuroprotective effects by promoting antioxidant responses mediated by Nrf2 and inhibiting the NLRP3 inflammasome pathway. This led to reduced brain edema, histological damage, and improved neurological functions in animal models .
1. Inflammatory Lung Disease
- Study Design : The effects of this compound were evaluated in RAW 264.7 macrophages and human bronchial epithelial cells.
- Results : this compound significantly downregulated pro-inflammatory gene expression while upregulating anti-inflammatory genes. The mechanism involved inhibition of NF-κB p65 activity and enhanced histone acetylation .
2. Cocaine-Seeking Behavior
- Study Design : The impact of this compound on drug-seeking behavior was assessed using a conditioned place preference (CPP) model.
- Results : Mice treated with this compound exhibited enhanced extinction of cocaine-seeking behavior, indicating its potential role in modifying addiction-related memory processes .
3. Hepatocellular Carcinoma (HCC)
- Study Design : The anti-proliferative effects of this compound were tested on various HCC cell lines.
- Results : this compound inhibited cell proliferation in a dose-dependent manner, with significant effects observed at concentrations as low as 25 μM. It also suppressed the phosphorylation of key receptor tyrosine kinases (RTKs), including EGFR .
Case Studies
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of RGFP966, and how does its selectivity for HDAC3 influence experimental outcomes?
this compound is a competitive tight-binding inhibitor of histone deacetylase 3 (HDAC3) with an IC50 of 80 nM, showing negligible activity against other HDAC isoforms at concentrations up to 15 µM . Its selectivity ensures that observed effects (e.g., histone hyperacetylation, gene regulation) are primarily attributable to HDAC3 inhibition, reducing confounding variables from off-target HDAC modulation. Methodologically, researchers should validate HDAC3 specificity using pan-HDAC inhibitors as controls and confirm acetylation changes at HDAC3-regulated sites (e.g., H4K8) via Western blot .
Q. What are the recommended in vitro and in vivo dosing protocols for this compound in neurobehavioral studies?
- In vitro : Typical doses range from 1–10 µM, depending on cell type and duration. For example, 1 µM this compound reduced pro-inflammatory cytokines (IL-1β, IL-6) in bone marrow-derived macrophages (BMDMs) .
- In vivo : Systemic administration (e.g., intraperitoneal or subcutaneous) at 10 mg/kg is common for CNS studies, though brain penetrance is lower compared to analogs like RGFP963. Higher doses (25 mg/kg) may be required for striatal neuroprotection in Huntington’s disease models . Always pair dosing with pharmacokinetic validation (e.g., brain/plasma ratios) .
Q. How does this compound modulate neuroinflammation in CNS injury models?
this compound suppresses neuroinflammation by reducing microglial activation (Iba-1+ cells) and pro-inflammatory markers (NF-κB, TNF-α, IL-6) in stroke and traumatic brain injury (TBI) models. This involves HDAC3-dependent regulation of Toll-like receptor (TLR) and STAT3/NF-κB pathways. Key methodologies include immunohistochemistry for microglial markers and zymography for MMP-9 activity .
Q. What experimental models are most suitable for studying this compound’s effects on addiction and memory?
- Cocaine-conditioned place preference (CPP) : this compound (3–10 mg/kg) facilitates extinction and prevents relapse by enhancing histone acetylation in the infralimbic cortex and nucleus accumbens .
- Object-location memory : Use rotarod and open-field tests to assess motor deficits, combined with chromatin immunoprecipitation (ChIP) to link acetylation changes (e.g., H3K9/K14) to memory consolidation .
Q. How should researchers address this compound’s solubility and stability in experimental setups?
this compound is soluble in DMSO (45 mg/mL) but prone to degradation in aqueous solutions. Prepare fresh stock solutions for in vitro work and store aliquots at -80°C. For in vivo studies, use vehicle solutions (e.g., 10% DMSO in saline) and validate compound stability via HPLC .
Advanced Research Questions
Q. How does this compound’s inhibition of HDAC3 intersect with non-histone protein acetylation in cancer models?
In hepatocellular carcinoma (HCC), this compound downregulates EGFR expression and phosphorylation via HDAC3 inhibition, suppressing tumor growth and migration. Combine phospho-receptor tyrosine kinase arrays with HDAC3 knockdown/overexpression to dissect EGFR pathway crosstalk . Proteomic analysis (e.g., mass spectrometry) can identify acetylated non-histone targets (e.g., STAT1) .
Q. What explains paradoxical decreases in histone acetylation observed in some brain regions after this compound administration?
Despite HDAC3 inhibition, this compound may indirectly suppress histone acetyltransferase (HAT) activity or recruit compensatory deacetylases. In the dentate gyrus, reduced H3/H4 acetylation was noted despite behavioral efficacy . Address this by region-specific ChIP-seq and co-administration with HAT activators (e.g., curcumin).
Q. How can this compound be optimized for tissue-specific delivery, particularly in cardiac preservation?
In hypothermic heart preservation, this compound (10 µM in Celsior solution) attenuates oxidative stress and apoptosis via YAP pathway inactivation. To enhance cardiac uptake, pair with nanoparticle encapsulation or ex vivo perfusion protocols . Validate efficacy via SOD/glutathione assays and TUNEL staining for apoptosis .
Q. What strategies resolve contradictions in cytokine modulation across inflammation models?
While this compound reduces IL-1β and IL-6 in stroke and gout models , it does not affect TNFα or IL-10 in certain contexts . Use single-cell RNA sequencing to identify cell-type-specific responses and conditionally knockout HDAC3 in macrophages/microglia to isolate pathway effects .
Q. How does this compound’s pharmacokinetic profile influence its efficacy in combination therapies?
this compound’s lower brain penetrance (vs. RGFP963) may limit efficacy in CNS disorders requiring multi-target HDAC inhibition. In fear extinction studies, co-administer with RGFP963 to achieve balanced HDAC1/2/3 inhibition . Use LC-MS/MS to monitor brain/plasma ratios and adjust doses for synergistic effects .
Q. Methodological Notes
- Data Validation : Always include HDAC3-null controls and pan-HDAC inhibitors (e.g., TSA) to confirm specificity.
- Behavioral Assays : Standardize extinction protocols (e.g., 15 trials/day for CPP) to ensure reproducibility .
- Omics Integration : Pair RNA-seq with acetylome profiling to map HDAC3-regulated networks .
Eigenschaften
IUPAC Name |
(E)-N-(2-amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O/c22-18-9-10-20(19(23)13-18)25-21(27)11-8-17-14-24-26(15-17)12-4-7-16-5-2-1-3-6-16/h1-11,13-15H,12,23H2,(H,25,27)/b7-4+,11-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVQHYHDYFTPDV-VCABWLAWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=C(C=N2)C=CC(=O)NC3=C(C=C(C=C3)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=C(C=N2)/C=C/C(=O)NC3=C(C=C(C=C3)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026037 | |
Record name | (E)-N-(2-Amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801026037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357389-11-7 | |
Record name | (E)-N-(2-Amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801026037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.